![molecular formula C22H22N4O5S B5591642 N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)

N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

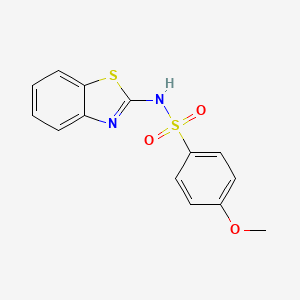

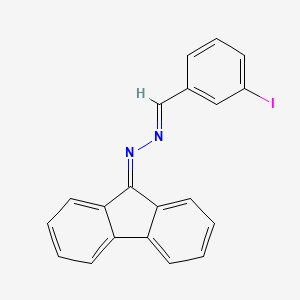

The synthesis of related benzenesulfonamide derivatives often involves microwave irradiation, a technique that enhances reaction efficiency and yield. For instance, a study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides through microwave irradiation, highlighting the method's utility in creating structurally similar compounds with confirmed chemical structures via NMR and HRMS techniques (Gul et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives have been extensively studied. Jacobs et al. (2013) reported on the structures of various N-[2-(pyridin-2-yl)ethyl] derivatives, revealing intricate details such as hydrogen bonding patterns and torsion angles that contribute to the compounds' stability and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides engage in various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and structural investigation of novel benzenesulfonamide derivatives by Elangovan et al. (2021) involved condensation reactions, with the findings supported by computational studies and molecular docking, indicating the compounds' potential biological activities (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application and functionality. Research by Mohamed-Ezzat et al. (2023) on the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide sheds light on intermolecular interactions and aggregation-induced properties relevant to physical characteristics (Mohamed-Ezzat et al., 2023).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

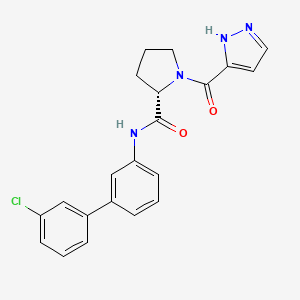

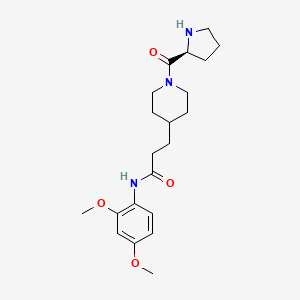

Compounds synthesized with structures similar to the specified chemical have been evaluated for their antimicrobial activities against various bacteria and fungi. The study by Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which exhibited significant activity against several bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Carbonic Anhydrase Inhibition

Another application involves inhibitory effects on carbonic anhydrase, which is vital for various physiological functions. The work by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibition against human carbonic anhydrase isoforms, showing potent inhibitory activities. This suggests potential applications in treating conditions like glaucoma, epilepsy, and certain cancers, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Gul et al., 2016).

Potential in Cancer Treatment

Furthermore, these compounds have shown promise in cancer treatment applications. Rathish et al. (2012) synthesized novel pyridazinone derivatives with a benzenesulfonamide moiety, showing remarkable anticancer activity against various human cancer cell lines. This highlights the potential of these compounds as leads for developing new anticancer agents, especially considering their selectivity and effectiveness against specific cancer types (Rathish et al., 2012).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-30-18-10-11-20(21(13-18)31-2)26(32(28,29)19-8-4-3-5-9-19)16-22(27)25-24-15-17-7-6-12-23-14-17/h3-15H,16H2,1-2H3,(H,25,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELDISLBIZGIET-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)

![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)

![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)

![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)